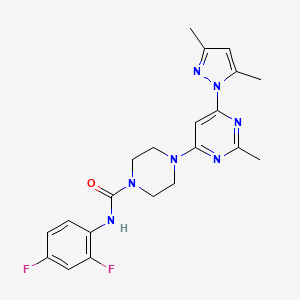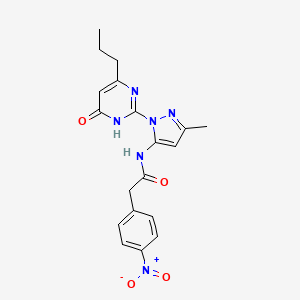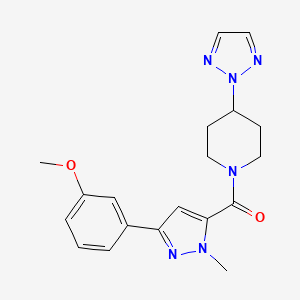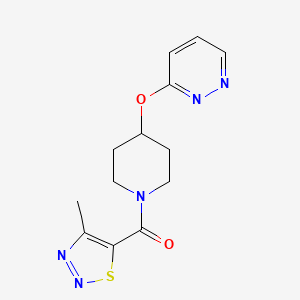
N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23F2N7O and its molecular weight is 427.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Compounds with structures similar to N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide have been studied for their molecular interactions with various receptors, highlighting their potential as drug leads or pharmacological tools. For instance, research on the molecular interaction of specific antagonists with cannabinoid receptors sheds light on the structural requirements and binding affinities of such compounds, providing a foundation for developing new therapeutic agents targeting the CB1 cannabinoid receptor (Shim et al., 2002).
Antimicrobial Applications
The antimicrobial evaluation of new pyridine derivatives, including compounds with structural similarities, has been a significant area of research. These studies aim to discover novel antimicrobial agents capable of combating resistant bacterial and fungal strains, with some compounds showing promising activities (Othman, 2013).
Anticancer and Anti-inflammatory Research
Derivatives similar to the compound have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. Such research endeavors aim to identify new therapeutic options for cancer and inflammation-related conditions, with several novel compounds exhibiting significant activities in preclinical models (Rahmouni et al., 2016).
Enzyme Inhibition for Drug Development
The design and synthesis of enzyme inhibitors based on pyrazole carboxamide derivatives have been explored for their potential in treating various diseases. This research includes developing compounds that can inhibit specific enzymes involved in disease pathways, offering insights into drug design strategies for targeting such enzymes (Mekky & Sanad, 2020).
Diagnostic and Imaging Applications
Research into the synthesis of novel compounds for use in positron emission tomography (PET) imaging highlights the potential diagnostic applications of such chemicals. These compounds can be designed to target specific enzymes or receptors in the body, aiding in the diagnosis and monitoring of various diseases (Wang et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N7O/c1-13-10-14(2)30(27-13)20-12-19(24-15(3)25-20)28-6-8-29(9-7-28)21(31)26-18-5-4-16(22)11-17(18)23/h4-5,10-12H,6-9H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBYWYOZJPMEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)



![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)
![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)


![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![3-cinnamyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2764261.png)